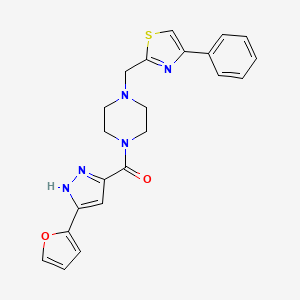
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidinedione derivative, which means it contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) that has two ketone groups attached to it . The molecule also contains a piperazine ring (a six-membered ring with two nitrogen atoms) that is substituted with a fluorophenyl group (a phenyl ring with a fluorine atom attached) and is attached to the pyrimidine ring . The other substitution on the pyrimidine ring is an o-tolyl group (a phenyl ring with a methyl group attached in the ortho position) .
Applications De Recherche Scientifique
Antagonist Activity and Synthesis
One significant area of application is the development of compounds with antagonist activity towards specific receptors. For example, a study highlights the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, for 5-HT2 and alpha 1 receptor antagonist activity. Among these compounds, certain derivatives demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neurological research and drug development (Watanabe et al., 1992).
Luminescent Properties and Electron Transfer
Another research direction involves the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide derivatives with piperazine substituents. This study synthesized novel compounds and examined their fluorescence spectra, offering insights into their potential use as pH probes and in the study of electron transfer processes, relevant for material science and sensor development (Gan et al., 2003).
Herbicidal Activity
Compounds derived from 1-phenyl-piperazine-2,6-diones have been prepared via a facile synthetic route and tested for herbicidal activity. This research underscores the agricultural applications of such compounds, with specific derivatives displaying significant herbicidal efficacy (Li et al., 2005).
Fluorescent Ligands for Receptor Visualization
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety explores their application as fluorescent ligands for visualizing receptors like 5-HT(1A) receptors in biological samples, contributing to bioimaging and neuroscientific research (Lacivita et al., 2009).
HIV-1 Attachment Inhibition
Investigations into the modification and substitution of the piperazine ring in indole-based derivatives have identified potent inhibitors of HIV-1 attachment. This line of research is crucial for developing new therapeutic agents targeting the early stages of HIV-1 infection (Wang et al., 2009).
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-15-4-2-3-5-18(15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDTIDHHSHKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

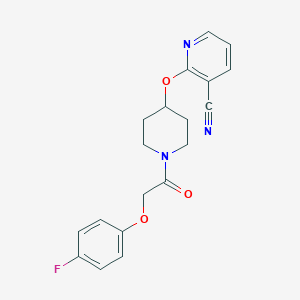

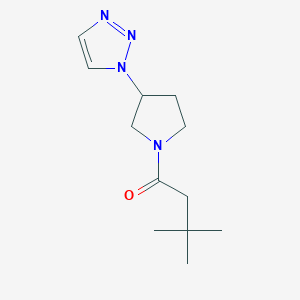
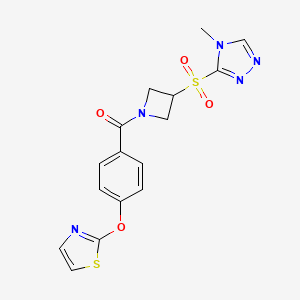
![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
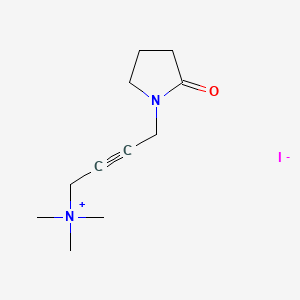
![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618256.png)
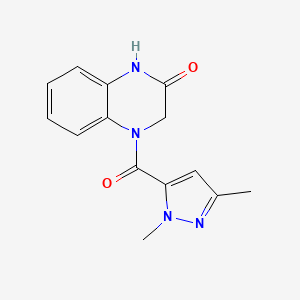
![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)
![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)
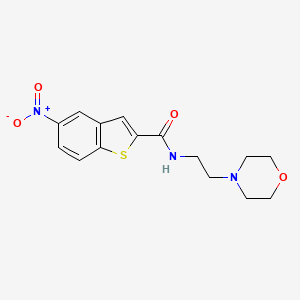
carbamoyl}propanoic acid](/img/structure/B2618265.png)
